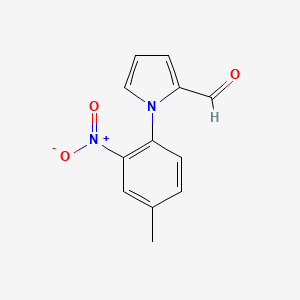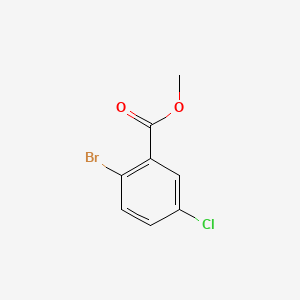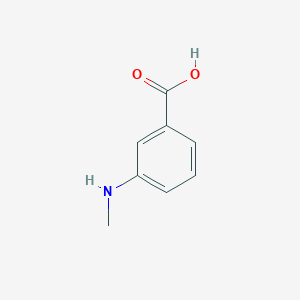
4-苯基吗啉
概述
描述
Molecular Structure Analysis
The molecular structure of 4-Phenylmorpholine consists of a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom. Attached to this ring is a phenyl group .Physical And Chemical Properties Analysis
4-Phenylmorpholine is a solid substance with a molecular weight of 163.22. It has a boiling point of 165-170 °C/45 mmHg and a melting point of 51-54 °C. The vapor density is 5.63 (vs air), and the vapor pressure is less than 0.1 mmHg at 20 °C .科学研究应用
有机合成
4-苯基吗啉是有机化学中的一种多功能化合物,常被用作合成各种有机分子的结构单元。 其结构允许将吗啉环引入更大、更复杂的分子中,这对于开发新的药物和农药至关重要 .
医药
在医学领域,4-苯基吗啉的衍生物因其潜在的药理作用而被研究。 这些化合物因其作为单胺神经递质释放剂的作用而被研究,这可能对治疗注意力缺陷多动症和抑郁症等疾病有影响 .
农业
吗啉衍生物,包括 4-苯基吗啉,在农业中被用作杀真菌剂的成分。 它们抑制真菌生长的能力有助于保护作物免受病害,从而提高产量并使粮食生产更加可靠 .
材料科学
4-苯基吗啉因其化学性质而被应用于材料科学。 它可以进行各种反应,例如氧化,以生成新的化合物,这些化合物可以用作合成具有特定所需性质的材料的中间体 .
工业应用
在工业环境中,4-苯基吗啉可用作气相色谱法测定生物碱时的内标。 其稳定的结构和性质使其适合在不同行业的质量控制流程中使用 .
环境应用
关于 4-苯基吗啉的环境应用的研究包括其在合成纳米颗粒和其他材料中的使用,这些材料可以用于环境修复或作为环境友好的反应中的催化剂 .
生物化学
该化合物在生物化学中的作用非常重要,特别是在酶-底物相互作用的研究和生物化学分析方法的开发中。 其结构特征使它能够与各种生物分子相互作用,从而提供对生物过程机制的见解 .
药理学
4-苯基吗啉衍生物正在研究其药理学特性,包括其在药物设计和发现中的应用。 这些化合物可以作为药效团,代表开发新型治疗剂的分子相互作用中的基本特征 .
安全和危害
作用机制
- 4-Phenylmorpholine is a chemical compound with the formula C₁₀H₁₃NO. It is also known as N-Phenylmorpholine or Phenylmorpholine .
- These derivatives exhibit central inhibitory action on several kinases and enzymes involved in cytokinesis and cell cycle regulation .
Target of Action
Result of Action
生化分析
Biochemical Properties
4-Phenylmorpholine plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the oxidation of 4-Phenylmorpholine, resulting in the formation of N-formyl-N-2-hydroxyethylaniline . Additionally, 4-Phenylmorpholine has been used as an internal standard in the determination of alkaloids by gas chromatographic methods .
Cellular Effects
4-Phenylmorpholine influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, 4-Phenylmorpholine can modulate the activity of certain signaling pathways by interacting with specific receptors or enzymes involved in these pathways. This modulation can lead to changes in gene expression, affecting the production of proteins and other biomolecules essential for cellular function .
Molecular Mechanism
The molecular mechanism of 4-Phenylmorpholine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. 4-Phenylmorpholine can bind to specific receptors or enzymes, altering their activity. For example, its interaction with cytochrome P450 enzymes can inhibit or activate these enzymes, leading to changes in the metabolism of other compounds. Additionally, 4-Phenylmorpholine can influence gene expression by modulating transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Phenylmorpholine can change over time. The stability and degradation of 4-Phenylmorpholine are important factors to consider. Studies have shown that 4-Phenylmorpholine is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term exposure to 4-Phenylmorpholine can lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Phenylmorpholine vary with different dosages in animal models. At low doses, 4-Phenylmorpholine may have minimal effects on cellular function and metabolism. At higher doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
4-Phenylmorpholine is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in other biochemical reactions, affecting metabolic flux and metabolite levels. The interaction with cytochrome P450 enzymes is a key aspect of its metabolic pathway .
Transport and Distribution
Within cells and tissues, 4-Phenylmorpholine is transported and distributed through various mechanisms. It can interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of 4-Phenylmorpholine within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 4-Phenylmorpholine is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 4-Phenylmorpholine within certain subcellular regions can affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
4-phenylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-5H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHQRDEDZJIFJAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059057 | |
| Record name | Morpholine, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92-53-5 | |
| Record name | 4-Phenylmorpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92-53-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Phenylmorpholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092535 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylmorpholine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2628 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Morpholine, 4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Morpholine, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-PHENYLMORPHOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4OC7FB1EX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details













Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)
![3-Phenylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1362413.png)




![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)

![2-(2,5-Dimethoxyphenyl)benzo[g]quinoline-4-carboxylic acid](/img/structure/B1362425.png)
